1-(4,5-Dimethylisoxazol-3-yl)ethanone
Description
1-(4,5-Dimethylisoxazol-3-yl)ethanone is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 4 and 5, along with an ethanone moiety at position 2. Isoxazoles are aromatic five-membered rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the bioactivity often associated with isoxazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects.
Properties
CAS No. |
102074-57-7 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.154 |
IUPAC Name |
1-(4,5-dimethyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C7H9NO2/c1-4-6(3)10-8-7(4)5(2)9/h1-3H3 |
InChI Key |
BBSHYLHPAYPTMB-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C(=O)C)C |
Synonyms |
Ketone, 4,5-dimethyl-3-isoxazolyl methyl (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between 1-(4,5-Dimethylisoxazol-3-yl)ethanone and related compounds:
Key Observations :
- Aromaticity vs. Saturation: The target compound’s fully aromatic isoxazole ring contrasts with dihydro-oxazole () and dihydroisoxazole () analogs.
- Substituent Effects : The 4,5-dimethyl groups on the isoxazole ring increase steric hindrance compared to bulkier substituents (e.g., phenyl or propyl groups in analogs). This may reduce binding affinity in biological systems but improve metabolic stability .
- Heterocyclic Core : Oxadiazole derivatives () exhibit broader bioactivity (e.g., insecticidal effects) due to their distinct electronic configuration, whereas isoxazoles are more commonly associated with anti-inflammatory applications .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (MW ~155) is smaller and less lipophilic than dihydro-oxazole (MW 183.25) and oxadiazole (MW 421.26) analogs. Lower molecular weight may enhance bioavailability but reduce binding specificity .
- Solubility: The 4,5-dimethyl groups on the isoxazole ring likely decrease water solubility compared to polar substituents (e.g., methoxy or cyano groups in and ) .
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